gamma,gamma'-Nitrilodimethylenebis(N,N-dimethyl-gamma-isopropyl-1-naphthalenepropylamine)
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Overview
Description
N-[4-(Dimethylamino)-2-isopropyl-2-(1-naphtyl)butylidene]-2-isopropyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple dimethylamino and isopropyl groups attached to a naphthyl backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)-2-isopropyl-2-(1-naphtyl)butylidene]-2-isopropyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Condensation Reactions: These involve the reaction of naphthyl derivatives with dimethylamino and isopropyl groups under controlled conditions.
Catalytic Hydrogenation: This step is often used to reduce specific functional groups and stabilize the compound.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The use of advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dimethylamino)-2-isopropyl-2-(1-naphtyl)butylidene]-2-isopropyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas or metal hydrides can convert specific functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.
Scientific Research Applications
N-[4-(Dimethylamino)-2-isopropyl-2-(1-naphtyl)butylidene]-2-isopropyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(Dimethylamino)-2-isopropyl-2-(1-naphtyl)butylidene]-2-isopropyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. Additionally, the naphthyl backbone provides structural rigidity, enhancing its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): Known for its use as a nucleophilic catalyst in organic synthesis.
N,N-Dimethyl-4-aminopyridine: Another derivative with similar catalytic properties.
Uniqueness
N-[4-(Dimethylamino)-2-isopropyl-2-(1-naphtyl)butylidene]-2-isopropyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine stands out due to its complex structure, which combines multiple functional groups and a naphthyl backbone
Properties
CAS No. |
31385-04-3 |
---|---|
Molecular Formula |
C38H51N3 |
Molecular Weight |
549.8 g/mol |
IUPAC Name |
3-[[[2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-1-ylbutylidene]amino]methyl]-N,N,4-trimethyl-3-naphthalen-1-ylpentan-1-amine |
InChI |
InChI=1S/C38H51N3/c1-29(2)37(23-25-40(5)6,35-21-13-17-31-15-9-11-19-33(31)35)27-39-28-38(30(3)4,24-26-41(7)8)36-22-14-18-32-16-10-12-20-34(32)36/h9-22,27,29-30H,23-26,28H2,1-8H3 |
InChI Key |
OCJMQMOHLHOJII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCN(C)C)(CN=CC(CCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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